REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].N1C=CC=CC=1.C1(S(Cl)(=O)=O)C=CC=CC=1.[C:30](O)([CH3:33])([CH3:32])[CH3:31]>CCCCCC.C(OCC)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([O:7][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:6] |f:4.5|
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
609 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
523 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
hexane ethyl acetate
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirred until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature <30° C. with an ice bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
to improve stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with water
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 635 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |